3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis analysis of this compound is technically not feasible according to the data waiving justification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and solubility in DMSO : ≥ 100 mg/mL (187.41 mM);Water : < 0.1 mg/mL (insoluble). The pKa is 14.33±0.10 (Predicted) .Scientific Research Applications
Antitumor Applications
The synthesis and biological evaluation of benzamide derivatives, including structures similar to "3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide", have shown potent antitumor properties. For instance, benzothiazole derivatives designed from related compounds exhibited significant in vivo inhibitory effects on tumor growth, highlighting their potential as antitumor agents (Yoshida et al., 2005).
Antimicrobial and Antiviral Activities
Research on benzamide-based derivatives has also revealed promising antimicrobial and antiviral effects. Novel series of compounds integrated with quinoline, pyrazole, and benzofuran moieties demonstrated excellent yields and significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020). Furthermore, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, offering a new route for antiviral compound synthesis (Hebishy et al., 2020).
Synthesis and Structural Analysis
The synthesis, spectral characterization, and structural analysis of pyrazole derivatives provide deep insights into the molecular structure and potential applications of these compounds. For example, the synthesis of a novel pyrazole derivative and its characterization through various spectroscopic methods have contributed to understanding the molecular interactions and properties relevant for pharmaceutical applications (Kumara et al., 2018).
Properties
IUPAC Name |
3-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19-14(10-5-6-10)8-13(18-19)9-17-15(20)11-3-2-4-12(16)7-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDWBZKJUWLYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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